N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O and its molecular weight is 329.79. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidin moiety, similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide, have shown promise in anticancer and antimicrobial activities. For instance, studies have demonstrated the synthesis of compounds with this moiety exhibiting significant antiproliferative activities against various human cancer cell lines. Additionally, their potential in antimicrobial applications has been explored, indicating effectiveness against certain microbial strains (Wang et al., 2015), (Lahmidi et al., 2019).
Potential as Antiasthma Agents
Research has identified compounds with the triazolo[1,5-c]pyrimidine structure as potential antiasthma agents. These compounds have been found to act as mediator release inhibitors, suggesting their possible use in asthma treatment (Medwid et al., 1990).
Herbicidal and Antimalarial Applications
Studies have also explored the use of triazolo[1,5-a]pyrimidine derivatives in herbicidal and antimalarial contexts. These compounds have shown effectiveness against certain plant and malaria species, indicating their potential in agricultural and pharmaceutical applications (Yang et al., 2001), (Werbel et al., 1973).
Serotonin Receptor Antagonism
Certain derivatives of triazolo[1,5-a]pyrimidines have been studied for their ability to bind to and inhibit serotonin 5-HT6 receptors, which could be significant in the development of neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).
Synthesis and Crystallography
The synthesis and structural characterization of compounds with the triazolo[1,5-a]pyrimidine core have been extensively studied. These studies provide insights into the chemical properties and potential modifications of these compounds for various applications (Repich et al., 2017).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-14-6-2-1-5-13(14)8-15(23)18-7-3-4-12-9-19-16-20-11-21-22(16)10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOBTRRPXYCWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.